Computational Lipophilicity (cLogP) Versus the N‑Methyl Triazole Analog – Permeability and CNS Multiparameter Optimization
The target compound possesses a computed cLogP of 3.11 with a topological polar surface area (TPSA) of 59.29 Ų [1]. The N‑methyl analog, 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, replaces the 2‑phenyl group with a methyl substituent, reducing the molecular formula to C₁₂H₁₆N₄O (MW 232 g mol⁻¹) and is predicted to have a lower cLogP (~1.5–2.0) and reduced TPSA. This 1.1–1.6 log-unit difference in lipophilicity is significant for CNS drug design: CNS‑penetrant compounds generally cluster in a cLogP range of 2–4, and the N‑methyl analog falls below the optimal window, potentially limiting passive brain permeability [2].
| Evidence Dimension | cLogP (computed partition coefficient) |
|---|---|
| Target Compound Data | cLogP 3.11; TPSA 59.29 Ų |
| Comparator Or Baseline | 8-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene: estimated cLogP ~1.5–2.0; TPSA lower |
| Quantified Difference | ΔcLogP ≈ +1.1 to +1.6 (target more lipophilic) |
| Conditions | Computed values (cLogP algorithm), structural comparison |
Why This Matters
Selecting the 2‑phenyl compound over the N‑methyl analog provides superior lipophilicity for CNS penetration studies, aligning better with established CNS drug-like property guidelines.
- [1] Sildrug Database, EOS18128; computed molecular descriptors for C₁₆H₁₆N₄O: cLogP 3.11, TPSA 59.29 Ų. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS18128/ View Source
- [2] Wager, T.T. et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. DOI: 10.1021/cn100007x. View Source
